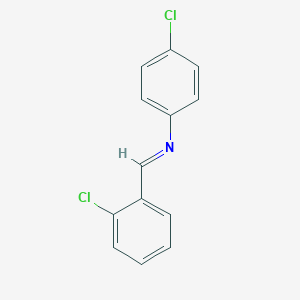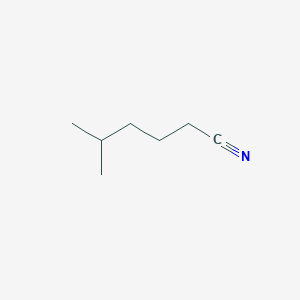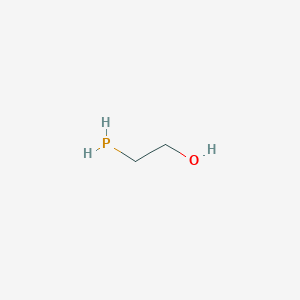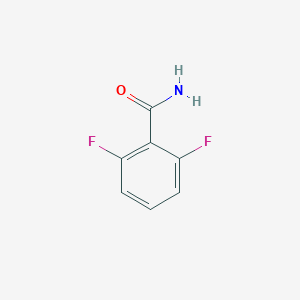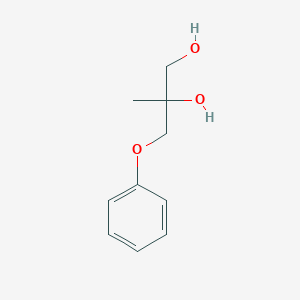
2-Methyl-3-phenoxy-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenoxy-1,2-propanediol (MPP) is a chemical compound that is commonly used in scientific research. It is a derivative of propylene glycol and is often used as a solvent or a stabilizer in various laboratory experiments. MPP is a colorless liquid with a slightly sweet odor and is soluble in water, ethanol, and ether.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenoxy-1,2-propanediol is not well understood. However, it is believed that 2-Methyl-3-phenoxy-1,2-propanediol interacts with cell membranes and proteins, which can affect their function and structure. 2-Methyl-3-phenoxy-1,2-propanediol has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2-Methyl-3-phenoxy-1,2-propanediol has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. 2-Methyl-3-phenoxy-1,2-propanediol has also been shown to have anti-inflammatory and analgesic effects. In addition, 2-Methyl-3-phenoxy-1,2-propanediol has been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-3-phenoxy-1,2-propanediol in laboratory experiments is its solubility in water, ethanol, and ether. This makes it a versatile solvent that can be used in a wide range of experiments. Additionally, 2-Methyl-3-phenoxy-1,2-propanediol is relatively stable and does not decompose easily, which makes it a good choice for long-term experiments.
One limitation of using 2-Methyl-3-phenoxy-1,2-propanediol in laboratory experiments is its potential toxicity. While 2-Methyl-3-phenoxy-1,2-propanediol is generally considered to be safe at low concentrations, it can be harmful if ingested or inhaled. Additionally, 2-Methyl-3-phenoxy-1,2-propanediol may interact with other chemicals in unpredictable ways, which can make it difficult to control experimental conditions.
Orientations Futures
There are several areas of future research related to 2-Methyl-3-phenoxy-1,2-propanediol. One area of interest is the development of new synthetic methods for 2-Methyl-3-phenoxy-1,2-propanediol that are more efficient and environmentally friendly. Another area of research is the investigation of 2-Methyl-3-phenoxy-1,2-propanediol's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to better understand the mechanism of action of 2-Methyl-3-phenoxy-1,2-propanediol and its potential interactions with other chemicals in laboratory experiments.
Méthodes De Synthèse
2-Methyl-3-phenoxy-1,2-propanediol can be synthesized through the reaction of phenoxyacetic acid with propylene oxide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide. The resulting product is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
2-Methyl-3-phenoxy-1,2-propanediol has a wide range of applications in scientific research. It is commonly used as a solvent for various chemicals, including pharmaceuticals and pesticides. 2-Methyl-3-phenoxy-1,2-propanediol is also used as a stabilizer for proteins and enzymes, which helps to maintain their structure and activity. Additionally, 2-Methyl-3-phenoxy-1,2-propanediol is used in the production of plastics, resins, and other materials.
Propriétés
Numéro CAS |
15895-54-2 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-methyl-3-phenoxypropane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-10(12,7-11)8-13-9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 |
Clé InChI |
FDXOWEXWCPILKM-UHFFFAOYSA-N |
SMILES |
CC(CO)(COC1=CC=CC=C1)O |
SMILES canonique |
CC(CO)(COC1=CC=CC=C1)O |
Synonymes |
2-Methyl-3-phenoxy-1,2-propanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



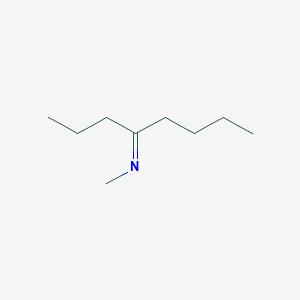
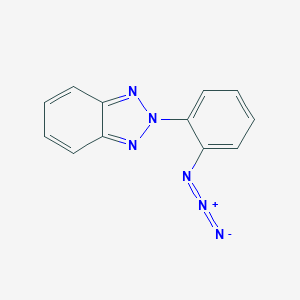
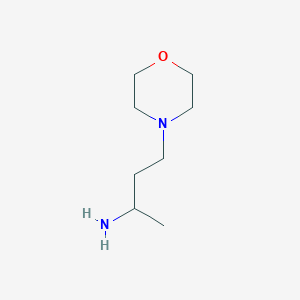

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

